molecular formula C19H23N3O3 B2519117 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one CAS No. 2034208-01-8

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2519117
CAS No.: 2034208-01-8
M. Wt: 341.411
InChI Key: PCPLFQIEPPQGPQ-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which incorporates a pyrrolidine moiety linked to a phenylbutanone chain via a methoxypyrazine linker, is often explored in the development of novel biologically active molecules. Research into analogous compounds has shown that similar chemical scaffolds can exhibit activity at various biological targets, suggesting potential value for this compound in early-stage drug discovery efforts . This compound is intended for use by qualified researchers in laboratory settings only. It is provided as a solid and should be stored under appropriate conditions to maintain stability. Prior to use, researchers should consult available safety data sheets and handle the material using proper personal protective equipment. The specific optical rotation, purity, and analytical data for this lot are provided in the certificate of analysis. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-10-13-22(14-16)17(23)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPLFQIEPPQGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine group is introduced to the pyrrolidine ring.

    Formation of the Phenylbutanone Backbone: The phenylbutanone backbone is synthesized separately and then coupled with the pyrrolidine derivative through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one (CAS: 2034495-21-9)
  • Structural Differences : Replaces the 3-methoxypyrazin-2-yl group with a 5-chloropyrimidin-2-yl substituent.
  • Molecular Formula : C₁₈H₂₀ClN₃O₂ (MW: 345.8) vs. the target compound’s estimated formula (C₁₉H₂₁N₃O₃; MW: ~341.3).
  • Key Implications :
    • The chloro substituent (electron-withdrawing) vs. methoxy (electron-donating) may alter electronic properties, affecting binding affinity or metabolic stability.
    • Pyrimidine vs. pyrazine rings: Pyrimidines are more common in nucleobase analogs, while pyrazines may influence solubility due to nitrogen positioning .
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS: 920375-60-6)
  • Structural Differences : Features a triazolo-pyrimidine core and piperazine linkage instead of pyrrolidine.
  • Molecular Formula : C₂₅H₂₇N₇O₂ (MW: 457.5) vs. the target compound’s simpler structure.
  • Key Implications: The triazole-pyrimidine fusion likely enhances target selectivity for kinases or enzymes requiring planar heterocycles. Piperazine (six-membered, two nitrogens) vs.
Arylpiperazine Derivatives (e.g., MK45, MK69)
  • Structural Differences: Piperazine-linked butanones with thiophene or trifluoromethylphenyl groups.
  • Key Implications :
    • Thiophene (sulfur-containing) and trifluoromethyl (lipophilic) substituents may enhance blood-brain barrier penetration compared to the target compound’s phenyl group .
    • Piperazine rings are associated with serotonin receptor modulation, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloropyrimidinyl Analog Triazolo-Pyrimidine Derivative Arylpiperazine (MK45)
Molecular Weight ~341.3 345.8 457.5 ~350–400 (estimated)
Key Substituents 3-Methoxypyrazin-2-yloxy 5-Chloropyrimidin-2-yloxy Triazolo-pyrimidine, piperazine Thiophene, trifluoromethyl
Solubility (Predicted) Moderate (methoxy enhances) Lower (chloro reduces) Low (bulky fused ring) Variable (depends on substituents)
logP ~2.5–3.0 ~3.0–3.5 ~3.5–4.0 ~2.0–3.0

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